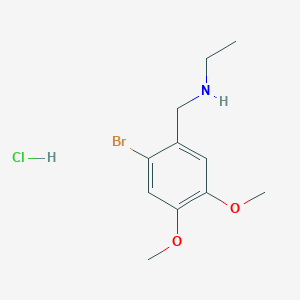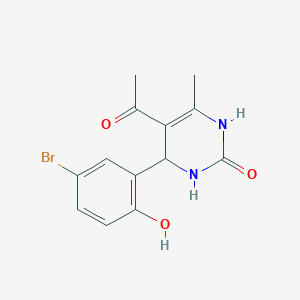
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride, also known as 2C-B-Br, is a chemical compound that belongs to the phenethylamine class. It is a potent hallucinogenic drug that has been widely used in scientific research. The compound is known for its unique chemical properties and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride is believed to involve the activation of the 5-HT2A receptor. The compound binds to the receptor and activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. The resulting effects include hallucinations, altered perception, and changes in mood and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It has also been shown to increase the release of hormones such as cortisol and prolactin. In addition, the compound has been shown to have effects on the immune system, including the suppression of T-cell function.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride has several advantages for use in lab experiments. The compound is highly selective for the 5-HT2A receptor, making it a useful tool for studying the receptor system. It is also relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. The compound is a potent hallucinogen, which can make it difficult to control the effects of the drug on study participants. In addition, the compound is illegal in many countries, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride. One area of interest is the potential therapeutic applications of the compound. Studies have shown that the compound has anti-inflammatory and analgesic properties, which could make it useful for treating conditions such as chronic pain and inflammation.
Another area of interest is the development of selective agonists and antagonists for the 5-HT2A receptor. These compounds could be used to further study the receptor system and could have potential therapeutic applications.
Conclusion
This compound is a potent hallucinogenic drug that has been extensively studied in scientific research. The compound has a high affinity for the 5-HT2A receptor and has been used as a tool to study the receptor system. It has also been shown to have potential therapeutic applications. However, the compound is a potent hallucinogen and is illegal in many countries, which can limit its availability for research purposes.
Synthesis Methods
The synthesis of N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
N-(2-bromo-4,5-dimethoxybenzyl)ethanamine hydrochloride has been used extensively in scientific research as a tool to study the serotonin receptor system. The compound has been shown to have a high affinity for the 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of the drug. The compound has also been used in studies on the structure-activity relationship of phenethylamine derivatives.
properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-4-13-7-8-5-10(14-2)11(15-3)6-9(8)12;/h5-6,13H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCPZWPYSPTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128663.png)
![3,5-dimethyl-4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B5128668.png)
![N-(3-chlorophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5128673.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)
![5,6-dimethyl-N-[4-(1-piperidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5128693.png)
![1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5128698.png)
![4-{2-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5128711.png)
![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)
![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)
![1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)

![4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5128785.png)